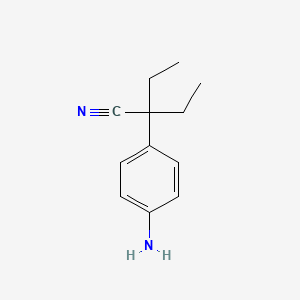

2-(4-Amino-phenyl)-2-ethyl-butyronitrile

Description

Historical Context and Initial Academic Interest in Alkyl-Substituted Aminophenyl Nitriles

Academic interest in aminophenyl nitriles began with foundational studies into the reactivity of simpler aromatic nitriles and amines. The parent compound, 2-(4-aminophenyl)acetonitrile, served as a primary substrate for early investigations. A key synthetic advancement in this area has been the development of methods for the alkylation of the α-carbon (the carbon atom adjacent to the nitrile group).

The introduction of alkyl groups to the α-position of phenylacetonitriles has been a subject of study for decades. A process for producing various alkylated nitrile compositions involves contacting an organonitrile, such as p-aminophenylacetonitrile, with an alkylating agent in the presence of a base. google.com This general methodology set the stage for the synthesis of more complex derivatives, including those with two alkyl groups on the α-carbon, leading to the formation of a quaternary carbon center. The synthesis of 2-(4-Amino-phenyl)-2-ethyl-butyronitrile represents a specific application of this dialkylation strategy, using an ethylating agent to introduce two ethyl groups to the 2-(4-aminophenyl)acetonitrile scaffold. This progression from simple substitution to the creation of more sterically demanding structures reflects a broader trend in organic synthesis toward the construction of three-dimensional molecular complexity.

Strategic Importance of this compound within Contemporary Organic Chemistry Research

The strategic importance of this compound in modern organic chemistry lies in its utility as a specialized building block for the synthesis of high-value molecules, particularly in medicinal chemistry. Molecules containing the aminophenyl moiety are common in pharmaceuticals, and the nitrile group offers a versatile handle for conversion into other functional groups such as primary amines (via reduction) or carboxylic acids (via hydrolysis).

The defining feature of this compound is the gem-diethyl group at the α-position, which creates a quaternary carbon. The construction of such sterically congested centers is a significant challenge in organic synthesis. chemsrc.com Compounds incorporating this motif are of interest in drug discovery as the quaternary center can impart specific conformational constraints on a molecule, potentially enhancing its binding affinity to a biological target. Furthermore, related structures, such as 2-(4-aminophenyl)-2-methylpropanenitrile, have been identified as key intermediates in the synthesis of quinoline-based dual PI3K/mTOR inhibitors, which are investigated for their potential in cancer therapy. chemsrc.com By extension, this compound serves as a valuable precursor for creating analogues of these complex therapeutic agents, allowing researchers to explore structure-activity relationships.

Overview of Key Structural Features and Their Chemical Significance for Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the 4-aminophenyl ring, the quaternary α-carbon, and the nitrile group.

The 4-Aminophenyl Group: The primary amino (-NH₂) group on the phenyl ring acts as a potent electron-donating group, activating the aromatic ring toward electrophilic substitution. It is also a nucleophilic site and can participate in reactions such as acylation, alkylation, and diazotization, providing a key point for molecular elaboration.

The Nitrile Group (-C≡N): The nitrile group is a versatile functional group in organic synthesis. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. The group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or reduced, typically with powerful reducing agents like lithium aluminum hydride, to yield a primary amine. youtube.com

The Quaternary Carbon Center: The central carbon atom is bonded to four other non-hydrogen atoms: the 4-aminophenyl ring, the nitrile carbon, and two ethyl groups. This feature introduces significant steric hindrance around the reactive nitrile group, which can modulate its reactivity compared to less substituted nitriles. This steric bulk is a crucial feature for influencing the shape and pharmacological profile of larger molecules synthesized from this intermediate.

Due to a lack of published experimental data for this specific compound, the following table presents typical, illustrative spectroscopic data based on its structural features and comparison with analogous compounds.

| Spectroscopic Data (Illustrative) | Chemical Shift (δ) / Wavenumber (cm⁻¹) (Expected Range) | Structural Assignment |

| ¹H NMR | 7.0 - 7.3 ppm (d) | Aromatic Protons (ortho to -C(Et)₂) |

| 6.6 - 6.8 ppm (d) | Aromatic Protons (ortho to -NH₂) | |

| 3.5 - 4.0 ppm (s, broad) | Amine Protons (-NH₂) | |

| 1.8 - 2.1 ppm (q) | Methylene (B1212753) Protons (-CH₂) | |

| 0.8 - 1.1 ppm (t) | Methyl Protons (-CH₃) | |

| ¹³C NMR | 145 - 150 ppm | Aromatic Carbon (C-NH₂) |

| 128 - 130 ppm | Aromatic Carbon (C-C(Et)₂) | |

| 122 - 125 ppm | Nitrile Carbon (-CN) | |

| 114 - 116 ppm | Aromatic Carbons (CH) | |

| 45 - 50 ppm | Quaternary Carbon | |

| 30 - 35 ppm | Methylene Carbon (-CH₂) | |

| 8 - 12 ppm | Methyl Carbon (-CH₃) | |

| FT-IR | 3300 - 3500 cm⁻¹ | N-H Stretch (Amine) |

| 2220 - 2260 cm⁻¹ | C≡N Stretch (Nitrile) | |

| 1600 - 1650 cm⁻¹ | N-H Bend (Amine) | |

| 1500 - 1520 cm⁻¹ | C=C Stretch (Aromatic) |

Note: This data is illustrative and not based on measured spectra of this compound.

Scope and Objectives of Current Research Trajectories Focusing on this compound

While specific research focused solely on this compound is not prominent, its role as an intermediate places it within several broader research trajectories in synthetic and medicinal chemistry.

Current research objectives relevant to this class of compounds include:

Development of Novel Synthetic Methodologies: A primary goal is the creation of more efficient, scalable, and environmentally benign methods for the synthesis of molecules with quaternary carbons. This includes exploring novel catalytic systems for the α,α-dialkylation of arylacetonitriles.

Library Synthesis for Drug Discovery: Intermediates like this compound are ideal starting points for the creation of compound libraries. Research focuses on using the amine and nitrile functionalities to append a wide variety of chemical groups, generating a diverse set of molecules for high-throughput screening against various biological targets.

Exploration of Structure-Activity Relationships (SAR): In the context of developing specific therapeutic agents, such as PI3K/mTOR inhibitors, this compound and its analogues are synthesized to systematically probe how structural modifications impact biological activity. The gem-diethyl group, for instance, can be compared to other gem-dialkyl groups to optimize steric interactions within a receptor's binding pocket.

Future work will likely continue to leverage such specialized building blocks to access novel chemical space and develop next-generation pharmaceuticals with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(4-aminophenyl)-2-ethylbutanenitrile |

InChI |

InChI=1S/C12H16N2/c1-3-12(4-2,9-13)10-5-7-11(14)8-6-10/h5-8H,3-4,14H2,1-2H3 |

InChI Key |

XKLPCZIDHJNXHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#N)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Amino Phenyl 2 Ethyl Butyronitrile

Chemo- and Regioselective Synthesis Routes to 2-(4-Amino-phenyl)-2-ethyl-butyronitrile

The core challenge in synthesizing this compound lies in the precise and controlled introduction of the various functional groups and the construction of the sterically hindered quaternary carbon center.

Novel Approaches for Nitrile Group Formation in Complex Systems

The introduction of the nitrile group is a foundational step in the synthesis of the target molecule. While traditional methods like the Sandmeyer reaction on an aniline (B41778) precursor or the dehydration of an amide are viable, modern approaches offer milder conditions and greater functional group tolerance. ebsco.com

One contemporary strategy involves the use of cyanating agents on suitable precursors. For instance, the palladium-catalyzed α-alkenylation of arylacetonitriles has emerged as a powerful tool for forming carbon-carbon bonds adjacent to a nitrile group. While not a direct method for nitrile formation, it highlights the robustness of the nitrile group in modern catalytic systems.

Another relevant approach is the alkylation of a pre-existing arylacetonitrile. The synthesis of the parent compound, 4-aminophenylacetonitrile, can be achieved through various established routes, including the cyanation of 4-aminobenzyl chloride.

Methodologies for Constructing the Quaternary Carbon Center Bearing the Phenyl and Ethyl Groups

The creation of the all-carbon quaternary center is arguably the most critical and challenging step in the synthesis of this compound. A highly effective and industrially relevant method for this transformation is phase-transfer catalysis (PTC) . ptfarm.pltheaic.org

This methodology is particularly well-suited for the alkylation of active methylene (B1212753) compounds like arylacetonitriles. The synthesis would likely commence with 4-aminophenylacetonitrile. The amino group would first need to be protected to prevent side reactions. A common protecting group for anilines is the acetyl group, which can be introduced by reacting the aniline with acetic anhydride.

The protected 4-acetamidophenylacetonitrile (B1267152) can then be subjected to a sequential dialkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under phase-transfer conditions. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is employed as the catalyst to transport the deprotonated nitrile (carbanion) from the aqueous phase (containing a strong base like sodium hydroxide) to the organic phase where the alkylation reaction occurs. theaic.orgresearchgate.net The stepwise addition of two ethyl groups to the benzylic carbon results in the formation of the desired quaternary carbon center.

A patent for the synthesis of the closely related compound, 2-(4-aminophenyl)-2-methyl propionitrile, describes a methylation reaction of p-nitrophenylacetonitrile using methyl iodide and sodium hydride in DMF, followed by reduction of the nitro group. google.com A similar strategy could be adapted for the synthesis of the target compound, using ethyl iodide and subsequent reduction of a nitro precursor.

Strategies for Selective Amine Functionalization and Protection-Deprotection Sequences

Given the nucleophilic nature of the aromatic amine, its protection is crucial during the construction of the quaternary carbon center to avoid N-alkylation. masterorganicchemistry.com A variety of protecting groups can be employed for this purpose.

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Acetyl (Ac) | Acetic anhydride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of both an aromatic amine and a nitrile group in this compound opens up a wide array of possibilities for further chemical transformations and the synthesis of diverse derivatives.

Transformations Involving the Aromatic Amine Moiety (e.g., diazotization, acylation, alkylation)

The primary aromatic amine is a versatile functional handle that can undergo a variety of reactions:

Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly reactive and can be converted into a wide range of other functional groups, including hydroxyl, halogens (Sandmeyer reaction), and can also be used in azo coupling reactions to form colored compounds. ebsco.com

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is often used for protection, as mentioned earlier, but can also be employed to introduce specific acyl groups to modify the properties of the molecule.

Alkylation: While direct alkylation of the amine can be challenging to control due to the potential for over-alkylation, it can be achieved under specific conditions. masterorganicchemistry.com A more controlled approach to introduce alkyl groups is through reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Reactions at the Nitrile Functionality (e.g., hydrolysis, reduction, addition reactions)

The nitrile group is a valuable precursor to other important functional groups:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ebsco.comchemistrysteps.compressbooks.pub This transformation proceeds through an amide intermediate. Careful control of reaction conditions can sometimes allow for the isolation of the primary amide. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comchemistrysteps.com This provides a method to introduce a primary amine on a carbon adjacent to the quaternary center. The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

Addition Reactions: Organometallic reagents, such as Grignard reagents or organolithiums, can add to the electrophilic carbon of the nitrile. pressbooks.publibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This allows for the introduction of a new carbon-carbon bond at the nitrile carbon.

The diverse reactivity of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally responsible and economically viable production methods. These principles advocate for the reduction of waste, minimization of energy consumption, and the use of less hazardous substances. unibo.itjocpr.com

The development of novel catalysts is a cornerstone of green synthetic chemistry. For the synthesis of nitrile-containing compounds, research has often focused on creating catalysts that are not only highly efficient and selective but also recyclable and derived from benign starting materials. While specific catalysts for the direct synthesis of this compound are not extensively detailed in publicly available literature, related research on similar structures provides insights into potential catalytic systems. For instance, the synthesis of various aminonitrile derivatives has benefited from the use of bionanocatalysts, which offer advantages such as magnetic recyclability and operation under mild reaction conditions. nih.gov The application of such catalytic systems could pave the way for more sustainable routes to this compound.

Table 1: Potential Catalyst Systems for Environmentally Benign Nitrile Synthesis

| Catalyst Type | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Bionanocatalysts (e.g., CuFe2O4@starch) | Magnetically separable, biodegradable support, high stability. | Facilitates easy product separation, reduces catalyst waste, and potentially allows for solvent-free or aqueous reaction conditions. |

| Organocatalysts (e.g., Pyridine-2-carboxylic acid) | Metal-free, dual acid-base behavior, recyclable. | Avoids heavy metal contamination, can catalyze multi-component reactions efficiently, and operates under greener solvent systems. nih.gov |

This table is illustrative and based on catalytic systems used for structurally related compounds, suggesting potential avenues for research into the synthesis of this compound.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comwordpress.comrsc.org Designing synthetic routes with high atom economy is crucial for minimizing waste at the molecular level. wordpress.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. primescholars.com

Solvent-free synthesis, or solid-state synthesis, offers significant environmental benefits by eliminating the need for volatile organic compounds, which are often toxic and difficult to recycle. researchgate.net For the synthesis of this compound, a hypothetical atom-economical and solvent-free approach could involve a multi-component reaction where the key fragments are assembled in a single step without the need for a solvent, potentially under mechanochemical conditions. Research on the solvent-free synthesis of other aminonitrile derivatives has demonstrated the feasibility of such approaches, often leading to high yields and simplified purification procedures. researchgate.net

Table 2: Comparison of Hypothetical Synthetic Routes based on Atom Economy

| Reaction Type | Reactants | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Classical Multi-step Synthesis | Multiple intermediates and reagents | Various inorganic and organic waste products | Low to Moderate |

| Catalytic One-Pot Synthesis | Starting materials, catalyst | Minimal, catalyst is recycled | High |

This table presents a conceptual comparison. The actual atom economy would depend on the specific reagents and reaction pathways developed.

Scale-Up and Process Optimization Studies for Academic Production of this compound

Key parameters for optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but may also affect reaction kinetics and heat transfer.

Temperature and Pressure Control: Precise control over these parameters is crucial for maintaining consistent product quality and yield.

Mixing and Agitation: Efficient mixing is necessary to ensure homogeneity and enhance reaction rates, especially in heterogeneous catalytic systems.

Downstream Processing: The purification of the final product must be scalable. This may involve moving from chromatographic methods to crystallization or distillation to handle larger quantities.

A case study on the scale-up production of other complex benzonitriles highlights the importance of developing non-chromatographic purification methods to achieve high purity on a multi-hundred gram scale. researchgate.net Such strategies would be essential for the efficient academic production of this compound.

Table 3: Key Parameters for Academic Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale (mg-g) | Academic Scale-Up (g-kg) | Considerations for Optimization |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Heat transfer, material compatibility, and agitation efficiency. |

| Purification | Column chromatography | Crystallization, distillation, or extraction | Efficiency, solvent consumption, and throughput. |

| Monitoring | Thin-layer chromatography (TLC) | High-performance liquid chromatography (HPLC), Nuclear magnetic resonance (NMR) spectroscopy | Real-time analysis for reaction progress and impurity profiling. |

| Safety | Standard fume hood | Walk-in fume hood, process safety management | Handling of larger quantities of chemicals, potential for exothermic reactions. |

Mechanistic Investigations of 2 4 Amino Phenyl 2 Ethyl Butyronitrile Reactivity

Reaction Kinetics and Thermodynamics Pertaining to 2-(4-Amino-phenyl)-2-ethyl-butyronitrile Transformations

Detailed kinetic and thermodynamic parameters for transformations involving "this compound" are not readily found in the scientific literature. However, the reactivity of the amine and nitrile groups can be discussed in a general sense.

The aromatic amine group is expected to undergo typical reactions such as acylation, alkylation, and diazotization. The rates of these reactions would be influenced by the electron-donating nature of the alkyl-substituted phenyl ring. For instance, in an acylation reaction, the rate law would likely be second order, depending on the concentration of both the amine and the acylating agent.

The nitrile group can undergo hydrolysis, reduction, or reaction with organometallic reagents. The kinetics of nitrile hydrolysis, for example, are typically dependent on the concentration of the nitrile, the catalyst (acid or base), and temperature.

Hypothetical Rate Laws for Functional Group Transformations:

| Transformation | Functional Group | Expected Rate Law | Influencing Factors |

|---|---|---|---|

| Acylation | Amine | Rate = k[Amine][Acylating Agent] | Solvent polarity, Temperature, Steric hindrance |

| Nitrile Hydrolysis (Acid-catalyzed) | Nitrile | Rate = k[Nitrile][H+] | Acid strength, Temperature |

Specific enthalpy (ΔH) and entropy (ΔS) data for reactions of "this compound" are not available. In general, reactions that form more stable bonds, such as the conversion of a nitrile to a carboxylic acid through hydrolysis, are exothermic (negative ΔH). Reactions that lead to an increase in the number of molecules, such as the cleavage of a bond, generally have a positive entropy change (ΔS). For example, the pyridinolysis of related phosphorochloridates has shown significant variations in enthalpy and entropy of activation depending on the ring structure, highlighting the importance of the molecular framework in thermodynamic parameters. researchgate.net

Reaction Mechanism Elucidation for Conversions Involving this compound

Elucidating the reaction mechanisms for this compound would involve identifying intermediates, analyzing transition states, and understanding the role of solvents and catalysts.

For reactions involving the amine group, such as diazotization, a diazonium salt would be a key intermediate. In the case of nitrile hydrolysis, a primary amide is a common intermediate. The characterization of such intermediates would typically be performed using spectroscopic methods like NMR and IR spectroscopy. For example, in the oxidative cyclization of related aminophenyl butanenitriles, enolate intermediates have been proposed. nih.gov

Computational chemistry would be a primary tool for analyzing the transition states of reactions involving "this compound." For a nucleophilic substitution reaction at the amine, the transition state would involve the partial formation of a new bond and the partial breaking of an existing one. The energy profile along the reaction coordinate would show the activation energy required for the reaction to proceed.

The choice of solvent would significantly impact the reaction rates and pathways. Polar protic solvents could stabilize charged intermediates and transition states, potentially accelerating reactions like nucleophilic substitutions. Catalysts, such as acids or bases for nitrile hydrolysis or transition metals for coupling reactions involving the amine, would lower the activation energy and provide alternative reaction pathways. For instance, studies on related compounds have shown that base-assisted cyclization can be promoted by solvents like DMSO. nih.gov

Structure-Reactivity Relationship Studies of this compound and its Analogues

The reactivity of a bifunctional molecule like this compound is governed by the interplay of its amino and nitrile functional groups. The chemical behavior of this compound is intricately linked to its molecular architecture, where electronic and steric factors dictated by its substituents significantly influence the reactivity of both the aromatic amine and the nitrile moiety.

The reactivity of the primary aromatic amine in this compound is modulated by both the electronic properties of the benzene (B151609) ring and the steric environment created by the adjacent quaternary carbon.

Steric Effects: Steric hindrance plays a crucial role in the reactions of aniline (B41778) derivatives. rsc.org In this compound, the bulky 2-ethyl-butyronitrile group is located para to the amine, so it does not directly sterically hinder the nitrogen atom itself from reacting with small electrophiles. However, in reactions involving the ortho positions of the aromatic ring, the size of this group could influence the regioselectivity, potentially favoring substitution at the ortho position that is less sterically encumbered. Studies on other sterically hindered anilines have shown that bulky substituents can significantly reduce reaction rates or even alter reaction pathways. rsc.orgrsc.org For instance, increased steric hindrance can impede the formation of intermediates and slow down processes like proton transfer. rsc.org

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Aniline and Related Amines

| Compound | Structure | pKa of Conjugate Acid | Influence on Basicity |

| Cyclohexylamine | C₆H₁₁NH₂ | ~10.6 | Localized lone pair on sp³ nitrogen; strong base. |

| Aniline | C₆H₅NH₂ | ~4.6 | Delocalized lone pair into aromatic ring; weak base. chemistrysteps.com |

| 4-Nitroaniline | O₂NC₆H₄NH₂ | ~1.0 | Strong electron-withdrawing group (-NO₂) deactivates the ring and reduces basicity. |

| 4-Methylaniline (p-Toluidine) | CH₃C₆H₄NH₂ | ~5.1 | Electron-donating group (-CH₃) activates the ring and increases basicity. |

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. wikipedia.orgchemistrysteps.com The reactivity of the nitrile in this compound is influenced by the surrounding molecular environment, including solvent, catalysts, and intramolecular factors.

The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. nih.govlibretexts.org The presence of two ethyl groups on the α-carbon creates significant steric bulk, which can hinder the approach of nucleophiles to the nitrile carbon. This steric shielding may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger reagents) compared to less substituted nitriles.

The molecular environment, particularly the solvent, can play a critical role. Polar solvents can stabilize charged intermediates formed during nitrile reactions. For example, the hydrolysis of nitriles to carboxylic acids can proceed under acidic or basic conditions, with an amide as an intermediate. chemistrysteps.comlibretexts.org The choice of solvent can also affect reaction pathways in catalyzed reactions. acs.org Furthermore, the presence of the amino group in the same molecule could potentially lead to intramolecular reactions under certain conditions, or it could interact with reagents and catalysts, influencing the outcome of transformations at the nitrile group. The reactivity of the nitrile can also be enhanced by the addition of electron-withdrawing groups nearby, which increase the electrophilicity of the cyano carbon. nih.gov

Table 2: Common Transformations of the Nitrile Group

| Reaction Type | Reagents | Product | Notes |

| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid | Proceeds via an amide intermediate. chemistrysteps.com |

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Carboxylate Salt | Also proceeds via an amide intermediate. chemistrysteps.com |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | A powerful reducing agent is required. libretexts.org |

| Reaction with Grignard Reagents | 1. R-MgBr, 2. H₃O⁺ | Ketone | Forms an imine intermediate which is then hydrolyzed. chemistrysteps.com |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole | A [3+2] cycloaddition reaction. |

Computational Chemistry Approaches to Reaction Mechanisms of this compound

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights into reaction pathways, transition states, and the influence of the surrounding environment.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to predict and validate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. acs.orgotso.com.au For this compound, DFT could be used to model various reactions involving either the amine or the nitrile group.

For reactions at the amine center, such as electrophilic substitution on the aromatic ring, DFT calculations can determine the activation energy barriers for attack at the ortho and meta positions, thereby predicting regioselectivity. acs.org DFT can also be used to calculate electronic properties that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). civilica.com A high HOMO energy is associated with greater nucleophilicity (reactivity of the amine), while a low LUMO energy indicates greater electrophilicity (reactivity of the nitrile).

For transformations of the nitrile group, DFT can elucidate the step-by-step mechanism of reactions like hydrolysis or reduction. researchgate.net It can model the coordination of catalysts and the role of solvent molecules in stabilizing intermediates, providing a detailed picture of the reaction pathway at an atomic level. researchgate.net

Table 3: Key Reactivity Descriptors from DFT Calculations

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a greater tendency to donate electrons (higher nucleophilicity). civilica.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a greater tendency to accept electrons (higher electrophilicity). civilica.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap generally corresponds to higher chemical reactivity. civilica.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur | Lower activation energy corresponds to a faster reaction rate. acs.org |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. civilica.com |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While DFT is excellent for static energy calculations, MD is ideal for understanding the influence of solvent, temperature, and molecular motion on reactivity. nih.gov

For this compound in solution, MD simulations can reveal how solvent molecules arrange themselves around the polar amine and nitrile groups. This "solvation shell" can significantly impact reactivity by sterically blocking reaction sites or by stabilizing charged transition states through hydrogen bonding or dipole-dipole interactions. MD simulations can be used to study the diffusion of reactants and the frequency of reactive encounters, providing context for the reaction kinetics.

By combining MD with quantum mechanical methods (QM/MM simulations), a specific reaction event can be studied with high accuracy while still accounting for the dynamic effects of the entire solvent environment. For instance, the hydrolysis of the nitrile group could be modeled to observe the explicit role of individual water molecules in the proton transfer steps. Such simulations can provide crucial insights into how the macroscopic environment influences microscopic reaction events, bridging the gap between theoretical calculations and experimental observations. nih.govnih.gov

Table 4: Insights from Molecular Dynamics (MD) Simulations

| Parameter/Analysis | Information Provided | Relevance to Reactivity |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a functional group. | Characterizes the structure of the solvent shell around the amine and nitrile groups. |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Relates to the diffusion coefficient, which influences reaction rates in solution. nih.gov |

| Interaction Energy | Calculates the energetic contribution of solvent-solute interactions (e.g., hydrogen bonds). | Quantifies the stabilization of reactants, intermediates, and transition states by the solvent. |

| Free Energy Profile | Maps the energy landscape of a reaction coordinate, including solvent effects. | Provides a more realistic prediction of reaction barriers and pathways in solution. |

Theoretical and Computational Chemistry of 2 4 Amino Phenyl 2 Ethyl Butyronitrile

Electronic Structure Characterization of 2-(4-Amino-phenyl)-2-ethyl-butyronitrile

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, computational quantum mechanical methods can elucidate the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. In this compound, the HOMO is expected to be predominantly localized on the electron-rich aminophenyl ring. The nitrogen atom of the amino group, with its lone pair of electrons, and the π-system of the phenyl ring are significant contributors to the HOMO.

The LUMO, conversely, is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic sites. For this compound, the LUMO is anticipated to have significant contributions from the nitrile group (-CN), which is an electron-withdrawing group, and the antibonding π* orbitals of the phenyl ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.40 | A measure of chemical reactivity and stability |

| Ionization Potential (I) | 5.25 | Estimated as -EHOMO |

| Electron Affinity (A) | 0.85 | Estimated as -ELUMO |

| Electronegativity (χ) | 3.05 | A measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.20 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.11 | A measure of the propensity to accept electrons |

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen) and different functional groups with varying electronegativities. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. In this molecule, such regions would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, and to a lesser extent, the nitrogen atom of the nitrile group.

Regions of positive electrostatic potential (typically colored blue) signify areas of electron deficiency and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the carbon atom of the nitrile group are expected to exhibit positive electrostatic potential. The MEP map is a valuable tool for predicting sites of intermolecular interactions, such as hydrogen bonding.

The phenyl ring in this compound is an aromatic system, characterized by a cyclic, planar structure with 6 π-electrons delocalized across the ring. This delocalization confers significant thermodynamic stability. The amino group attached to the phenyl ring is an activating group, meaning it donates electron density to the ring through resonance. This donation of electrons from the nitrogen's lone pair into the π-system of the ring enhances the electron density at the ortho and para positions relative to the amino group.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles, a map of the PES can be generated. The minima on this surface correspond to stable conformers. The global minimum is the conformer with the lowest possible energy and represents the most stable structure of the molecule.

For this compound, the key rotations would be around the C-C bond connecting the phenyl ring to the quaternary carbon and the C-C bonds within the ethyl group. The interactions between the bulky phenyl and ethyl groups, as well as the nitrile and amino groups, will lead to steric hindrance, which will govern the shape of the PES and the relative energies of the conformers.

Rotation around the single bond connecting the phenyl ring to the rest of the molecule will have a specific energy barrier. The height of this barrier is determined by the steric clash between the ortho hydrogens of the phenyl ring and the ethyl and nitrile groups. The most stable rotational isomer (rotamer) will be the one that minimizes these steric interactions.

Table 2: Hypothetical Torsional Barriers for Key Rotations in this compound

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-Cquaternary | Rotation of the phenyl ring | 3.5 - 5.0 |

| Ethyl-Cquaternary | Rotation of the ethyl group | 2.8 - 3.5 |

Spectroscopic Property Prediction and Validation for this compound

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are a powerful tool for predicting and confirming the structure of molecules like this compound. These calculations are typically performed using quantum chemistry methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these predictions.

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound would be referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The resulting data would provide a theoretical spectrum that can be compared with experimental data for structural validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic-H (ortho to NH₂) | Data not available |

| Aromatic-H (meta to NH₂) | Data not available |

| Ethyl-CH₂ | Data not available |

| Ethyl-CH₃ | Data not available |

| Butyronitrile-C≡N | Data not available |

| Quaternary-C | Data not available |

| Aromatic-C (C-NH₂) | Data not available |

| Aromatic-C (C-quaternary C) | Data not available |

| Aromatic-C (ortho to NH₂) | Data not available |

| Aromatic-C (meta to NH₂) | Data not available |

| Ethyl-CH₂ | Data not available |

| Ethyl-CH₃ | Data not available |

| Note: Specific predicted values are not available in published literature and would require dedicated computational studies. |

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational frequency analysis is another key computational technique used to predict the IR and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculations are also typically performed using DFT methods.

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, the C≡N stretch of the nitrile group, and various bending and deformation modes. The calculated frequencies are often scaled by an empirical factor to better match experimental results.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | Data not available |

| Nitrile (C≡N) | Stretch | Data not available |

| Aromatic (C-H) | Stretch | Data not available |

| Aliphatic (C-H) | Stretch | Data not available |

| Aromatic (C=C) | Stretch | Data not available |

| Note: Specific predicted values are not available in published literature and would require dedicated computational studies. |

UV-Vis Absorption Maxima Predictions and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of organic molecules. These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aminophenyl chromophore. The calculations would predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing insight into the molecule's electronic structure and color.

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Transition | Wavelength of Maximum Absorption (λmax) (nm) | Oscillator Strength (f) |

| HOMO → LUMO | Data not available | Data not available |

| Other significant transitions | Data not available | Data not available |

| Note: Specific predicted values are not available in published literature and would require dedicated computational studies. |

Intermolecular Interactions and Self-Assembly of this compound

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which can be relevant in fields like crystal engineering and materials science.

Hydrogen Bonding Networks and Their Energetics

The primary amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrile group (-C≡N) can act as a hydrogen bond acceptor. This suggests the potential for the formation of hydrogen bonding networks in the solid state. Computational methods can be used to model these interactions, predict their geometries (bond lengths and angles), and calculate their binding energies.

π-π Stacking Interactions and Aromatic Interactions

Analysis of this compound Reveals Data Scarcity in Solid-State Architecture

Despite significant interest in the structural properties of aminonitrile derivatives, a thorough review of available scientific literature and crystallographic databases indicates a notable absence of experimental data on the crystal packing and solid-state architecture of this compound.

Extensive searches of prominent databases, including the Cambridge Structural Database (CSD), and a comprehensive review of scholarly articles have not yielded any published reports detailing the single-crystal X-ray diffraction analysis of this specific compound. Consequently, fundamental crystallographic information such as its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice remains undetermined.

The solid-state architecture of a chemical compound is dictated by the intricate network of intermolecular interactions that govern how individual molecules pack together. These interactions, which include hydrogen bonds, van der Waals forces, and potential π-π stacking, are crucial in determining the material's physical properties, such as melting point, solubility, and stability. For this compound, the presence of an amino group (-NH2) and a nitrile group (-CN) would suggest the potential for significant hydrogen bonding, while the phenyl ring could participate in aromatic interactions. However, without experimental crystallographic data, any discussion of these features remains purely speculative.

Detailed research findings, including data tables on bond lengths, bond angles, and specific intermolecular contacts, are contingent upon the successful crystallization of the compound and its subsequent analysis via X-ray diffraction. At present, no such studies for this compound have been made publicly available.

This lack of data highlights a gap in the current body of chemical literature and presents an opportunity for future research. The synthesis of a high-quality single crystal of this compound would be the necessary first step to elucidate its solid-state structure, providing valuable insights into its molecular conformation and intermolecular interactions. Such a study would contribute to a more comprehensive understanding of structure-property relationships within this class of compounds.

Advanced Analytical Methodologies for Structural and Purity Assessment of 2 4 Amino Phenyl 2 Ethyl Butyronitrile

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

For 2-(4-Amino-phenyl)-2-ethyl-butyronitrile, with a chemical formula of C₁₂H₁₆N₂, HRMS can distinguish its exact mass from other potential isobaric compounds. The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated based on the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N). Experimental measurement of this value confirms the elemental formula with a high degree of confidence.

Furthermore, HRMS allows for the analysis of the molecule's isotopic pattern. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be used to validate the number of carbon atoms in the molecule. The theoretical isotopic distribution for C₁₂H₁₆N₂ can be calculated and compared against the experimentally observed pattern, providing further structural confirmation.

Table 1: Elemental Composition and High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂ |

| Theoretical Monoisotopic Mass | 188.1313 g/mol |

| Theoretical [M+H]⁺ Mass | 189.1386 u |

| Calculated ¹³C Isotope (A+1) Abundance | 13.25% |

| Calculated ¹⁵N Isotope (A+1) Abundance | 0.74% |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of experiments that are paramount for elucidating the complex structure of organic molecules by mapping the connectivity and spatial relationships between atoms. nih.govomicsonline.orgweebly.com

COSY, HSQC, and HMBC for Connectivity Mapping

A combination of 2D NMR experiments is used to assemble the molecular structure of this compound piece by piece.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would reveal a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the two equivalent ethyl groups, confirming their connectivity. It would also show correlations between the adjacent aromatic protons on the 4-aminophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com An HSQC spectrum would show correlations for the ethyl group's CH₂ and CH₃, as well as the aromatic CH groups, definitively assigning their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduyoutube.com This provides the long-range connectivity needed to piece the molecular fragments together. Key HMBC correlations would be observed from the ethyl protons to the central quaternary carbon and the ipso-carbon of the phenyl ring. Correlations from the aromatic protons to the quaternary carbon would confirm the attachment of the phenyl ring to the butyronitrile (B89842) framework.

Table 2: Predicted 2D NMR Correlations for Connectivity Mapping

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Ethyl CH₂ ↔ Ethyl CH₃; Aromatic H ↔ Aromatic H | Ethyl group fragment; Connectivity of aromatic protons |

| HSQC | Ethyl CH₂ ↔ C(ethyl); Ethyl CH₃ ↔ C(ethyl); Aromatic CH ↔ C(aromatic) | Direct H-C attachments |

| HMBC | Ethyl CH₂/CH₃ ↔ Quaternary C; Ethyl CH₂/CH₃ ↔ Phenyl C1; Aromatic H ↔ Quaternary C | Assembly of the complete molecular backbone |

NOESY and ROESY for Stereochemical Assignments and Conformational Studies

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that identify nuclei that are close to each other in space, regardless of their through-bond connectivity. acdlabs.comnanalysis.com These experiments are essential for determining stereochemistry and studying the preferred conformation of a molecule in solution. libretexts.org

For a flexible molecule like this compound, NOESY or ROESY can provide insights into the rotational preferences around single bonds. The choice between NOESY and ROESY often depends on the molecular weight of the compound; for small molecules, NOESY is typically used. columbia.edu Spatial proximity between the protons of the ethyl groups and the ortho-protons of the 4-aminophenyl ring would be observable. The intensity of these NOE cross-peaks can be correlated to the average distance between these protons, providing information about the preferred dihedral angle between the ethyl groups and the aromatic ring.

Table 3: Potential NOESY/ROESY Correlations and Conformational Insights

| Observed Correlation | Inferred Spatial Proximity | Conformational Implication |

|---|---|---|

| Ethyl -CH₂ protons ↔ Aromatic ortho-protons | The ethyl groups are spatially close to the ortho positions of the phenyl ring. | Provides information on the time-averaged torsional angle about the C(quat)-C(aromatic) bond. |

| Amino -NH₂ protons ↔ Aromatic ortho-protons | The amino group protons are near the ortho protons. | Confirms the position of the amino group and its rotational orientation relative to the ring. |

X-Ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography provides the most definitive structural information by mapping electron density in a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. nih.gov

Single Crystal X-Ray Diffraction Studies for Absolute Configuration and Molecular Conformation

Growing a suitable single crystal of this compound is the first and often most challenging step for this analysis. srmist.edu.in Once a high-quality crystal is obtained and exposed to an X-ray beam, the resulting diffraction pattern can be used to solve the molecular structure. nih.gov

This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles in the solid state. The precise conformation of the ethyl groups and the orientation of the 4-aminophenyl ring relative to the rest of the molecule can be visualized. Since this compound is an achiral molecule, it does not have an absolute configuration. However, for chiral derivatives, single crystal XRD is the gold standard for its determination. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing arrangement. aalto.fiechemcom.comresearchgate.net

Table 4: Hypothetical Single Crystal X-Ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95.5° |

| Molecules per Unit Cell (Z) | 4 |

| Key Torsion Angle (C-C-C-N) | 175.2° |

| Intermolecular Interactions | N-H···N hydrogen bonds |

Powder X-Ray Diffraction for Polymorphism Analysis and Phase Identification

Powder X-Ray Diffraction (PXRD) is a non-destructive technique used to analyze the bulk properties of a crystalline solid. creative-biostructure.com It is particularly crucial in pharmaceutical development for identifying and characterizing polymorphs—different crystalline forms of the same compound. researchgate.netrigaku.com Polymorphs can have different physical properties, including solubility and stability.

The PXRD pattern is a fingerprint of a specific crystalline phase. mdpi.com By analyzing the diffraction pattern of a bulk sample of this compound and comparing it to reference patterns, one can identify the polymorphic form present. The technique is also highly sensitive to the presence of other crystalline phases, making it an excellent tool for assessing phase purity. Any changes in the manufacturing or storage process that might induce a polymorphic transformation can be monitored using PXRD. nih.gov

Table 5: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs

| Diffraction Angle (2θ) - Form A | Diffraction Angle (2θ) - Form B |

|---|---|

| 8.5° | 9.1° |

| 12.3° | 11.5° |

| 15.8° | 16.2° |

| 19.1° | 20.4° |

| 22.6° | 23.1° |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

While this compound itself is not chiral, its derivatives can be, making the determination of enantiomeric excess (ee) a critical analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in resolving a wide range of chiral compounds, including amines and their derivatives. yakhak.orgresearchgate.net

The selection of the mobile phase, which typically consists of a mixture of an organic modifier (like isopropanol (B130326) or ethanol) and a non-polar solvent (like hexane), is crucial for achieving optimal separation. researchgate.net The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the CSP, result in different retention times, allowing for their individual quantification. nih.gov

Spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, offer a powerful alternative for determining enantiomeric excess. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer, and the magnitude of the signal is directly proportional to the concentration of the enantiomer. By constructing calibration curves with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov Fluorescence-based assays represent another innovative approach, where the chiral analyte reacts with a fluorescent probe and a chiral selector to form diastereomeric complexes with distinct fluorescence properties. nih.govbath.ac.uk The difference in fluorescence intensity can then be correlated to the enantiomeric excess. nih.gov

Table 1: Comparison of Chiral Analysis Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. yakhak.orgnih.gov | High resolution and accuracy, widely applicable. researchgate.net | Can be time-consuming for method development. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. nih.gov | Rapid analysis, provides information on absolute configuration. | Requires the molecule to be CD-active, lower sensitivity for minor enantiomers. |

| Fluorescence-based Assays | Formation of diastereomeric fluorescent complexes. nih.govbath.ac.uk | High sensitivity, suitable for high-throughput screening. bath.ac.uk | Requires derivatization, potential for interference from other fluorescent compounds. |

Advanced Spectroscopic Techniques for Quantitative Analysis and In Situ Reaction Monitoring

Advanced spectroscopic techniques are indispensable for the quantitative analysis of this compound and for monitoring its synthesis in real-time. iipseries.orglongdom.orgazooptics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide detailed structural information and allow for precise quantification. longdom.org

Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte and an internal standard of known concentration, the exact amount of the analyte can be calculated.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is highly sensitive for detecting and quantifying trace impurities. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments, aiding in the identification of unknown impurities. azooptics.com

In situ reaction monitoring, often utilizing Fourier Transform Infrared (FTIR) or Raman spectroscopy, allows for the real-time tracking of reactant consumption and product formation. kit.ac.jp This provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions to maximize yield and minimize impurity formation. For instance, the disappearance of the nitrile peak in the IR spectrum could be monitored to follow the conversion of this compound in a subsequent reaction step.

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that offers significantly enhanced sensitivity for the detection of analytes at very low concentrations. researchgate.net This could be particularly useful for detecting trace-level impurities or for monitoring reactions in dilute solutions. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Analysis

| Technique | Application | Information Provided |

| Quantitative NMR (qNMR) | Purity determination, quantitative analysis. | Absolute concentration of the analyte. |

| LC-MS/HRMS | Impurity profiling, quantitative analysis. | Molecular weight and elemental composition of components. researchgate.net |

| In situ FTIR/Raman Spectroscopy | Real-time reaction monitoring. kit.ac.jp | Changes in functional groups, reaction kinetics. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Trace analysis, sensitive detection. | Enhanced vibrational spectra for low-concentration analytes. researchgate.net |

Role of 2 4 Amino Phenyl 2 Ethyl Butyronitrile in Advanced Chemical Synthesis and Materials Science

Applications as a Key Synthetic Intermediate for Complex Molecules

The unique combination of functional groups in 2-(4-Amino-phenyl)-2-ethyl-butyronitrile makes it an important precursor for the assembly of more complex molecular architectures.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. α-Aminonitriles, such as this compound, are established precursors for a variety of heterocyclic systems. arkat-usa.org The reactivity of both the amino and nitrile groups can be harnessed for cyclization reactions.

The amino group provides a nucleophilic center, while the nitrile group can act as an electrophile or participate in cyclization after transformation. This dual reactivity allows for the construction of rings like imidazoles, oxazoles, and pyridines. arkat-usa.orgnih.govresearchgate.net For instance, the reaction of α-aminonitriles with other reagents can lead to the formation of five-membered heterocycles where the entire aminonitrile molecule is incorporated into the new ring system. arkat-usa.org While specific literature detailing the use of this compound in these syntheses is not abundant, its structural similarity to other reactive aminonitriles suggests high potential.

Table 1: Potential Heterocyclic Systems Derived from Aminonitrile Precursors

| Heterocycle Class | General Synthetic Approach | Role of Aminonitrile |

|---|---|---|

| Imidazoles | Reaction with isocyanates followed by cyclization | Provides two carbon atoms and one nitrogen atom to the ring backbone. |

| Pyridines | Condensation with α,β-unsaturated ketones | Serves as the nitrogen source and part of the carbon framework. nih.govresearchgate.net |

| Oxazoles | Reaction with acylating agents followed by acid-catalyzed cyclization | The amino group is acylated, and subsequent reaction with the nitrile group forms the oxazole ring. |

Porous organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline materials with high surface areas and tunable porosity. mdpi.comossila.com They are constructed from organic linkers and either metal nodes (in MOFs) or other organic linkers (in COFs). ossila.comfrontierspecialtychemicals.com

The this compound molecule is a candidate for use as a functionalized organic linker. The primary amino group can coordinate with metal ions to form the nodes of a MOF or react with other organic linkers (e.g., aldehydes) to form the covalent bonds of a COF. The presence of the ethyl and nitrile functionalities can influence the resulting framework's properties, such as pore size, surface chemistry, and stability. Amino-functionalized MOFs are particularly noted for their potential in applications like gas separation. researchgate.net The incorporation of this specific building block could lead to frameworks with tailored properties for catalysis, gas storage, or separation. mdpi.commdpi.com

Development of Novel Organic Reactions Utilizing this compound

The reactivity of this compound makes it a suitable substrate for modern, efficient synthetic methodologies like multi-component and cascade reactions.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical. nih.gov

Given its primary amine functionality, this compound is an ideal candidate for isocyanide-based MCRs such as the Ugi or Passerini reactions. nih.gov In a hypothetical Ugi four-component reaction (Ugi-4CR), it could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino carboxamides. This approach allows for the creation of diverse molecular libraries for applications like drug discovery. nih.gov

Table 2: Hypothetical Ugi Reaction Involving this compound

| Component | Example Reactant | Role |

|---|---|---|

| Amine | This compound | Provides the nitrogen backbone for the final peptide-like structure. |

| Carbonyl | Benzaldehyde | Forms an imine intermediate with the amine. |

| Isocyanide | tert-Butyl isocyanide | Attacks the imine and incorporates into the final product. |

Cascade reactions, also known as domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. This strategy offers a powerful way to build molecular complexity efficiently. researchgate.net

The structure of this compound is well-suited for cascade processes. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving the nitrile group. Such a process could be triggered by an initial intermolecular reaction, leading to a complex polycyclic product in a single step. researchgate.netresearchgate.net The design of such cascade reactions allows for the regioselective synthesis of complex heterocyclic structures like substituted pyridines or quinolines. researchgate.net

Potential in Polymer Chemistry and Functional Materials Based on this compound

The aromatic amine functionality of this compound positions it as a valuable monomer or additive in the field of polymer chemistry and functional materials.

Aromatic amines are common building blocks for high-performance polymers such as polyamides and polyimides. The amino group of this compound can undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polymers. The bulky ethyl and nitrile side groups would likely impart unique properties to the resulting polymer, such as increased solubility, altered thermal stability, and specific dielectric properties.

Furthermore, this compound could be used to create functional materials. For example, its incorporation into polymer backbones or as a side-chain functionality could be used to develop materials for organic electronics. Amine-based functional groups have been incorporated into materials for polymer solar cells, acting as part of the acceptor or as an interfacial material to improve device efficiency. nih.gov The specific electronic properties of the aminophenyl group combined with the polar nitrile group could be leveraged in the design of novel semiconducting or charge-transporting materials.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides, polyureas)

While specific research on the use of this compound as a polymer monomer is not extensively documented, its molecular structure provides a strong basis for its potential role in the synthesis of several classes of high-performance polymers. The primary aromatic amine group is a key functional handle for step-growth polymerization reactions.

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. They are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid. The amine group of this compound could react with various aromatic or aliphatic dicarboxylic acids to form novel polyamides. The presence of the bulky, non-planar 2-ethyl-butyronitrile side group would be expected to disrupt the inter-chain hydrogen bonding and packing that is characteristic of traditional aramids. This disruption could enhance the solubility and processability of the resulting polymers, a common strategy employed to make high-performance polymers more adaptable for various applications.

Polyimides: Polyimides are a class of thermally stable polymers often based on rigid aromatic backbones, making them suitable for applications in the aerospace and electronics industries. The most common synthetic route is a two-step process where a diamine reacts with a dianhydride at ambient temperatures to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final, often insoluble, polyimide. This compound, acting as a monoamine, could be used as an end-capping agent to control molecular weight or be chemically modified to a diamine to serve as a primary monomer. Its incorporation would introduce bulky side groups, potentially increasing the solubility of the polyimide without significantly compromising its thermal stability.

Polyureas: The synthesis of polyurea involves the step-growth polymerization reaction between an isocyanate and a polyamine. The reaction is typically rapid and can be performed in bulk. The aromatic amine of this compound is a suitable nucleophile to react with diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), to form polyureas. Similar to its role in polyamides and polyimides, the ethyl-butyronitrile substituent would likely impart increased solubility and modify the mechanical properties of the final polymer. For instance, the aromatic diamine 2-(4-aminophenyl)ethylamine has been successfully used to synthesize heat-resistant polyureas, demonstrating the utility of aminophenyl compounds as monomers in this class of polymers mdpi.com.

| Polymer Class | Co-monomer Type | Potential Polymer Property Influence |

| Polyamides | Dicarboxylic Acids | Enhanced solubility, modified mechanical properties |

| Polyimides | Dianhydrides | Improved processability, controlled molecular weight |

| Polyureas | Diisocyanates | Increased solubility, modified thermal stability |

Incorporation into Conjugated Polymer Systems for Electronic Applications

Conjugated polymers (CPs) are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts semiconductor properties, making them suitable for a range of electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors mdpi.comnih.gov.

The aminophenyl moiety of this compound offers a potential route for its incorporation into conjugated systems. Polyaniline, one of the most studied conducting polymers, is synthesized by the oxidative polymerization of aniline (B41778). It is plausible that this compound could undergo similar electrochemical or chemical polymerization. In the resulting polymer, the conjugated backbone would be formed by the linked phenylamine units, while the 2-ethyl-butyronitrile group would act as a bulky side chain.

The primary functions of such a side chain in a conjugated polymer system would be:

Solubility Enhancement: The rigid nature of conjugated backbones often leads to poor solubility, hindering device fabrication from solution. The bulky, non-polar aliphatic group would disrupt intermolecular π-π stacking, increasing the polymer's solubility in common organic solvents.

Functionalization: The nitrile group on the side chain remains available for post-polymerization modification, allowing for the tuning of the polymer's electronic properties or its interaction with other materials.

While direct polymerization of this specific monomer into a conjugated system requires experimental validation, the principles of chemical design for processable semiconducting polymers strongly support its potential in this area nih.gov.

Functionalization of Surfaces and Nanomaterials via Amine or Nitrile Groups

The covalent attachment of molecules to the surfaces of materials and nanomaterials is a powerful strategy to tailor their properties for specific applications. This compound possesses two distinct functional groups, the primary amine and the nitrile, that can serve as anchors for surface modification.

Amine Group Functionalization: The primary aromatic amine is a versatile functional group for surface chemistry. It can be used to modify a wide range of nanomaterials, including graphene oxide (GO), nanodiamonds, and various inorganic adsorbents mdpi.comacs.orgresearchgate.netnih.gov. Common strategies include:

Diazonium Chemistry: Aromatic amines can be converted in situ to highly reactive diazonium salts, which can then form stable covalent bonds with carbon-based surfaces like graphene or laser-modified nanodiamonds mdpi.com.

Amide Coupling: Surfaces possessing carboxylic acid groups (e.g., oxidized carbon nanomaterials) can be coupled with the amine group using activating agents to form robust amide linkages .

Epoxide Ring-Opening: Surfaces functionalized with epoxy groups can react directly with the amine, creating a stable carbon-nitrogen bond.

Nitrile Group Functionalization: The nitrile group is a valuable synthetic handle that can undergo a variety of chemical transformations, making it a useful anchor for secondary functionalization researchgate.netnih.gov. Although less common for direct surface grafting than amines, it can be:

Hydrolyzed: Converted to a carboxylic acid, which can then participate in further coupling reactions.

Reduced: Transformed into a primary amine, providing a new site for functionalization.

Used in Cycloadditions: Nitrile oxides, which can be generated from related precursors, are known to participate in cycloaddition reactions rushim.ru.

By immobilizing this compound onto a surface, one can introduce a combination of aromatic, aliphatic, and polar functionalities, thereby altering the surface energy, hydrophobicity, and chemical reactivity of the substrate for applications ranging from biocompatible coatings to specialized adsorbents mdpi.comnih.govmolecularplasmagroup.com.

| Functional Group | Potential Surface/Nanomaterial | Covalent Linkage Chemistry |

| Primary Amine | Graphene, Carbon Nanotubes, SiO2 | Diazonium coupling, Amide bond formation, Epoxide opening |

| Nitrile | Various | Post-grafting hydrolysis, reduction, or cycloaddition |

Catalytic Applications and Ligand Design Involving this compound (if applicable)

The application of this compound in catalysis is speculative but plausible due to the presence of two potential coordinating groups: the lone pair of electrons on the amine nitrogen and the lone pair and π-system of the nitrile group.

As a Ligand in Transition Metal-Catalyzed Reactions

Both amines and nitriles are well-established ligands in coordination chemistry wikipedia.org.

Nitrile Coordination: Nitriles typically coordinate to metal centers in an end-on fashion through the nitrogen lone pair. They are classified as soft, L-type ligands and can also act as π-acceptors wikipedia.org. Transition metal nitrile complexes are often used as catalyst precursors because the nitrile ligand is generally labile and can be easily displaced by a substrate wikipedia.orgwikiwand.comnih.gov.

Amine Coordination: The amine group can act as a simple σ-donor.

This compound could potentially act as a monodentate ligand through either the amine or the nitrile group, or as a bidentate chelating ligand if the geometry is favorable for coordination to a single metal center. The electronic properties of the resulting metal complex would be influenced by the interplay of the σ-donating amine and the potentially π-accepting nitrile. The bulky ethyl groups on the carbon adjacent to the nitrile could provide a specific steric environment around the metal center, which could be exploited to influence the selectivity of a catalytic reaction.

Exploration of Organocatalytic Properties

Primary amines are a well-known class of organocatalysts, often operating via the formation of enamine or iminium ion intermediates. However, the catalytic utility of this compound in this context is not immediately obvious from its structure without specific experimental investigation. The reactivity of the amine group could be tailored for specific organocatalytic transformations, but this remains an area for future research.

Photochemical and Electrochemical Properties and Applications of this compound

The electronic structure of this compound, dominated by the aminophenyl (aniline) chromophore, suggests it will possess distinct photochemical and electrochemical properties.